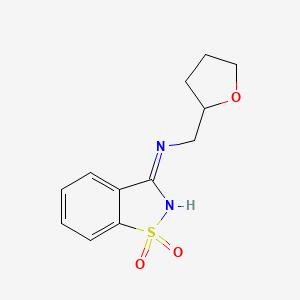![molecular formula C21H19F2NO2 B6010359 N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline](/img/structure/B6010359.png)
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline, also known as BMB-4, is a chemical compound that has been studied extensively for its potential use in cancer treatment. BMB-4 is a small molecule inhibitor of the protein Hsp90, which is involved in the folding and stabilization of many oncogenic proteins. Inhibition of Hsp90 has been shown to cause degradation of these proteins and lead to apoptosis (programmed cell death) in cancer cells.
Mecanismo De Acción
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline binds to the ATP-binding site of Hsp90, which is required for its chaperone activity. This leads to destabilization and degradation of many oncogenic client proteins of Hsp90, including HER2, EGFR, and AKT. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors). This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making them more susceptible to treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline is that it has been shown to have a broad spectrum of activity against different types of cancer cells. Another advantage is that it has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline. One area of focus could be on developing more potent analogs of this compound that have better solubility and pharmacokinetic properties. Another area of focus could be on identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials.
Métodos De Síntesis
The synthesis of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline has been described in detail in several research papers. The general method involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 3,4-difluoroaniline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline has been extensively studied in vitro and in vivo for its potential use in cancer treatment. In vitro studies have shown that this compound can inhibit the growth of a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of breast and lung cancer.
Propiedades
IUPAC Name |
3,4-difluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO2/c1-25-20-10-7-16(13-24-17-8-9-18(22)19(23)12-17)11-21(20)26-14-15-5-3-2-4-6-15/h2-12,24H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULKYMMWPITMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide](/img/structure/B6010279.png)
![5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6010285.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B6010296.png)
![2-[4-(4-azaspiro[2.5]oct-4-ylmethyl)phenyl]-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6010302.png)
![5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6010307.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B6010315.png)

![N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6010329.png)
![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6010332.png)
![N-(2-hydroxybutyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6010337.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6010367.png)
![1-(1-{1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6010370.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B6010394.png)
